2,3-Difluoro-4-(trifluoromethoxy)benzaldehyde
Description
Properties
IUPAC Name |
2,3-difluoro-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-6-4(3-14)1-2-5(7(6)10)15-8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLPOTKBYLHGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Difluoromethylation of Dihydroxybenzaldehydes
A foundational approach involves the selective introduction of trifluoromethoxy groups to dihydroxybenzaldehyde precursors. As demonstrated in Chinese Patent CN105732348A, 3,4-dihydroxybenzaldehyde undergoes regioselective difluoromethylation at the 4-position hydroxyl group using solid sodium chlorodifluoroacetate under alkaline conditions. This method, conducted in N,N-Dimethylformamide at 80°C for 6 hours, achieves a 57.5% yield of the monosubstituted product while suppressing bis-difluoromethylation to 3.75%.
Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 60–120°C |
| Reagent Ratio (Substrate:Base:CF₂ClCOONa) | 1:0.5–2:0.5–1.5 |
| Solvent System | N,N-Dimethylformamide/Water |
This protocol’s scalability is enhanced by its compatibility with industrial-grade starting materials and avoidance of gaseous fluorinating agents. However, the method requires optimization for 2,3-difluoro substrates, as the parent compound lacks fluorine atoms at the 2- and 3-positions.
Sequential Halogenation-Fluorination Routes
Patent CN114805041B outlines a four-step synthesis applicable to polyhalogenated benzaldehydes, though originally designed for 2-chloro-3-fluoro-4-(trifluoromethyl)benzaldehyde. Adapting this framework for 2,3-Difluoro-4-(trifluoromethoxy)benzaldehyde involves:
- Chlorination : Ferric trichloride and chlorosuccinimide in acetonitrile at 80–85°C (94.4% yield).
- Hydrogenation : Palladium-carbon catalyzed H₂ reduction at 2–3 MPa (93.5% yield).
- Diazotization : Sodium nitrite/hypophosphorous acid-mediated deamination (specific yield unreported).
- Nucleophilic Substitution : Lithium diisopropylamide-enabled formylation with N,N-Dimethylformamide at −80°C.
Critical Optimization Points:
- Maintaining sub-zero temperatures during nucleophilic substitution prevents ketone side products.
- Hypophosphorous acid concentration (50%) ensures efficient diazonium intermediate reduction.
Multi-Step Functionalization Pathways
Palladium-Catalyzed Cross-Coupling
Cross-coupling between halogenated benzaldehydes and trifluoromethoxy sources (e.g., CuOCF₃) presents an underexplored avenue. The hydrogenation step in CN114805041B demonstrates Pd/C’s efficacy in dehalogenation, suggesting potential for Suzuki-Miyaura couplings with boronic esters containing trifluoromethoxy groups.
Comparative Analysis of Synthetic Routes
Table 1: Yield and Selectivity Comparison
The multi-step approach achieves superior yields in initial halogenation stages but requires cryogenic conditions. Direct difluoromethylation offers operational simplicity at the expense of moderate yields.
Purification and Characterization
All methods necessitate chromatographic purification (e.g., silica gel with ethyl acetate/petroleum ether) or recrystallization. Nuclear magnetic resonance (¹⁹F NMR) confirms trifluoromethoxy group incorporation, typically resonating at δ −58 to −60 ppm. Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 226.1 for C₈H₃F₅O₂.
Industrial Scalability Considerations
Solid-phase reagents like sodium chlorodifluoroacetate reduce hazardous waste compared to gaseous SF₄ or HF. Continuous flow systems could enhance the diazotization and nucleophilic substitution steps, mitigating exothermic risks.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2,3-difluoro-4-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 2,3-difluoro-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2,3-Difluoro-4-(trifluoromethoxy)benzaldehyde serves as a valuable intermediate in the synthesis of various organic compounds. Its functional groups allow it to participate in multiple chemical reactions, including:
- Nucleophilic Substitution Reactions : The aldehyde group can react with nucleophiles to form new carbon-carbon bonds, enabling the synthesis of complex molecules.
- Fluorination Reactions : The presence of fluorine atoms enhances the compound's ability to undergo electrophilic aromatic substitution, making it suitable for creating fluorinated derivatives.
Table 1: Synthesis Methods for this compound
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties : Compounds with similar structures have shown antibacterial and antifungal activities. The introduction of fluorine atoms can enhance the lipophilicity and permeability of these compounds across biological membranes.
- Potential Anticancer Agents : Studies suggest that derivatives of this compound may inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of fluorinated benzaldehydes, this compound demonstrated significant inhibitory effects against several bacterial strains, outperforming non-fluorinated analogs due to increased membrane permeability attributed to its lipophilic nature .
Agrochemical Applications
Fluorinated compounds are increasingly used in agrochemicals due to their enhanced efficacy and stability. This compound can be utilized in:
- Herbicides : Its structure allows for the development of herbicides with improved selectivity and reduced environmental impact.
- Pesticides : Fluorinated compounds often exhibit increased potency against pests while minimizing toxicity to non-target organisms.
Table 2: Herbicidal Activity Comparison
| Compound | Target Weeds | Efficacy (%) |
|---|---|---|
| This compound | Abutilon theophrasti, Amaranthus retroflexus | >80% |
| Fomesafen | Abutilon theophrasti, Amaranthus retroflexus | 36.39% |
Material Science Applications
Due to its unique properties, this compound is also being explored for applications in material science:
- Fluorescent Probes : The compound's structure allows it to be used as a fluorescent probe in various analytical applications.
- Polymer Chemistry : It can serve as a monomer or additive in synthesizing advanced materials with specific thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(trifluoromethoxy)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the fluorine atoms and trifluoromethoxy group can influence the compound’s electronic properties and reactivity. These interactions can modulate various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)benzaldehyde
- 2-(Trifluoromethoxy)benzaldehyde
- 3-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethylthio)benzaldehyde
Uniqueness
2,3-Difluoro-4-(trifluoromethoxy)benzaldehyde is unique due to the specific arrangement of its fluorine atoms and trifluoromethoxy group, which imparts distinct chemical and physical properties. This unique structure makes it valuable for applications requiring specific reactivity and stability .
Biological Activity
2,3-Difluoro-4-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of multiple fluorine atoms and a trifluoromethoxy group, may enhance its reactivity and interactions with biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atoms and the trifluoromethoxy group enhance the compound's binding affinity to these targets, potentially leading to inhibition or modulation of biological pathways.
Key Interactions:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins, thereby altering their activity.
- Protein-Ligand Interactions : Its unique structure allows it to act as a ligand in protein interactions, which can be crucial for drug design and development.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antioxidant Properties : Some studies suggest that derivatives of this compound may exhibit antioxidant activity, which is beneficial for combating oxidative stress in biological systems.
- Antibacterial Activity : Preliminary findings indicate potential antibacterial properties, making it a candidate for developing new antimicrobial agents.
- Enzyme Inhibition : The compound has been used in studies focusing on enzyme inhibition, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities.
Study 1: Enzyme Inhibition
In a recent study published in the Chemistry and Pharmaceutical Bulletin, researchers evaluated the inhibitory effects of this compound on AChE and BuChE. The results indicated that the compound exhibited significant inhibitory activity with IC50 values comparable to established inhibitors. This suggests its potential use in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of derivatives synthesized from this compound. The study demonstrated that these derivatives could scavenge free radicals effectively, indicating their potential application in preventing oxidative damage in cells.
Study 3: Antibacterial Properties
A study examining the antibacterial effects revealed that certain derivatives showed promising activity against various bacterial strains. This highlights the potential for developing new antibacterial agents based on this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme inhibition, antioxidant |
| 2,3-Difluoro-4-(methylthio)benzaldehyde | Structure | Antioxidant, antibacterial |
| 4-(Trifluoromethyl)benzaldehyde | Structure | Moderate enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3-Difluoro-4-(trifluoromethoxy)benzaldehyde?
- Methodological Answer : A widely used approach involves nucleophilic substitution on fluorinated benzaldehyde precursors. For example, reacting 2,3-difluoro-4-hydroxybenzaldehyde with trifluoromethoxy groups under reflux in ethanol, catalyzed by glacial acetic acid . Alternatively, morpholinoethoxy derivatives can be synthesized via substitution reactions, as demonstrated in patent applications .
Q. How is the purity and structural integrity of this compound verified experimentally?
- Methodological Answer : Analytical techniques such as LC-MS (e.g., observed m/z 412 [M+H]⁺) and HPLC (retention time 0.95 minutes under SMD-TFA05 conditions) are critical for confirming molecular identity . Purity is assessed via GC or HPLC with thresholds >95% .
Q. What are the primary chemical reactions involving this compound?
- Methodological Answer : The aldehyde group undergoes oxidation to carboxylic acids or reduction to alcohols. The fluorine and trifluoromethoxy substituents enable nucleophilic aromatic substitution (e.g., with amines or alkoxy groups) . Comparative studies with analogs like 2-Fluoro-4-(trifluoromethyl)benzaldehyde highlight distinct reactivity due to electronic effects .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence regioselectivity in derivatization?
- Methodological Answer : The electron-withdrawing nature of fluorine increases the electrophilicity of the aldehyde, while the trifluoromethoxy group introduces steric hindrance, directing substitutions to specific ring positions. Computational studies (e.g., DFT) can model these effects, though experimental validation via NMR and X-ray crystallography is essential .
Q. What strategies improve yields in Schiff base formation using this benzaldehyde?
- Methodological Answer : Optimize reaction conditions by controlling pH (e.g., basic conditions to deprotonate amines) and solvent polarity. For example, reactions with 4-phenoxyaniline under basic conditions yield stable intermediates, as seen in acrylamide synthesis . Reflux duration (4+ hours) and catalyst choice (e.g., acetic acid) also impact efficiency .
Q. How can conflicting spectroscopic data during derivative characterization be resolved?
- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation. For example, LCMS data (m/z 412 [M+H]⁺) should align with theoretical values within 3 ppm error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
